molecular formula C23H17FN4OS2 B2520511 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide CAS No. 1226451-21-3

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide

Cat. No.: B2520511
CAS No.: 1226451-21-3
M. Wt: 448.53
InChI Key: PVQBTGNPZQVSDS-UHFFFAOYSA-N
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Description

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide is a complex organic compound that features both imidazole and thiazole rings. These heterocyclic structures are known for their significant biological activities and are often found in various pharmaceutical agents. The presence of a fluorophenyl group and a phenylthiazole moiety further enhances its chemical properties, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the imidazole ring: This can be achieved through the cyclization of appropriate diamines with carboxylic acids or their derivatives.

    Introduction of the thiazole ring: This step often involves the reaction of α-haloketones with thioureas.

    Coupling reactions: The final step involves coupling the imidazole and thiazole intermediates under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide
  • 2-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide

Uniqueness

The presence of the fluorophenyl group in 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide imparts unique electronic properties, enhancing its binding affinity and specificity towards certain biological targets. This makes it distinct from its chlorinated or brominated analogs, which may have different reactivity and biological profiles.

Properties

IUPAC Name

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN4OS2/c24-17-8-6-15(7-9-17)20-12-28-19(14-31-23(28)27-20)10-21(29)25-11-18-13-30-22(26-18)16-4-2-1-3-5-16/h1-9,12-14H,10-11H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQBTGNPZQVSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)CC3=CSC4=NC(=CN34)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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